molecular formula C7H18Cl2N2 B2973677 3,5-Dimethylpiperidin-4-amine;dihydrochloride CAS No. 2243515-69-5

3,5-Dimethylpiperidin-4-amine;dihydrochloride

Cat. No.: B2973677
CAS No.: 2243515-69-5
M. Wt: 201.14
InChI Key: IJDJUGPQVWFNLO-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidin-4-amine dihydrochloride is a piperidine derivative featuring two methyl groups at the 3- and 5-positions of the six-membered ring and an amine group at the 4-position. The dihydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical and synthetic applications . Its molecular formula is C₇H₁₇N₂·2HCl, with a molecular weight of 193.13 g/mol. The compound is commercially available as a high-purity building block for drug discovery and organic synthesis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-5-3-9-4-6(2)7(5)8;;/h5-7,9H,3-4,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDJUGPQVWFNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(C1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpiperidin-4-amine;dihydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylpyridine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpiperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Scientific Research Applications

3,5-Dimethylpiperidin-4-amine dihydrochloride serves various roles in scientific research, primarily in chemistry, biology, and medicine.

Chemistry

  • Chiral Building Block: It is employed as a chiral building block in synthesizing complex molecules.

Biology

  • Enzyme Inhibition and Receptor Binding: The compound is studied for potential biological activities, including enzyme inhibition and receptor binding.
  • AMPK Activators: 3,5-dimethylpyridin-4(1H)-one derivatives, which are structurally related, have been evaluated as AMP-activated protein kinase (AMPK) activators . These compounds exhibit selective cell growth inhibitory activity against human breast cancer cell lines .

Medicine

  • Therapeutic Applications: Research is ongoing to explore potential therapeutic applications, such as developing new drugs.
  • Alzheimer's Disease Therapy: Piperidine derivatives, modified with quinoline, have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant in Alzheimer's disease treatment . The incorporation of piperidine improves brain exposure and provides antioxidant and metal-chelating properties .

Industry

  • Production of Fine Chemicals and Pharmaceuticals: It is used in the production of fine chemicals and pharmaceuticals.
  • Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals.

Chemical Reactions

3,5-Dimethylpiperidin-4-one;hydrochloride, a related compound, undergoes several chemical reactions that are relevant to the synthesis and modification of 3,5-Dimethylpiperidin-4-amine dihydrochloride.

  • Oxidation: Can be catalyzed by oxidizing agents like potassium permanganate or chromium trioxide. Oxidation may yield ketones or carboxylic acids.
  • Reduction: Reduction reactions are typically catalyzed by reducing agents like sodium borohydride or lithium aluminum hydride. Reduction can produce alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Interaction Studies

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Pharmacology Physicochemical Properties
3,5-Dimethylpiperidin-4-amine dihydrochloride C₇H₁₇N₂·2HCl 193.13 Piperidine core, 3,5-dimethyl, 4-amine, HCl salt Synthetic intermediate, CNS research High solubility in polar solvents
Memantine Hydrochloride C₁₂H₂₁N·HCl 215.76 Adamantane-substituted amine, HCl salt Alzheimer’s disease (NMDA antagonist) Lipophilic, pH-dependent solubility
Donepezil Hydrochloride C₂₄H₂₉NO₃·HCl 415.96 Piperidine fused with indanone, HCl salt Alzheimer’s (acetylcholinesterase inhibitor) High oral bioavailability
Benzydamine Hydrochloride C₁₉H₂₃N₃O·HCl 345.87 Benzyl-substituted piperazine derivative Anti-inflammatory, analgesic Low aqueous solubility
Dosulepin Hydrochloride C₁₉H₂₁NS·HCl 331.90 Tricyclic dibenzothiepine core, HCl salt Antidepressant High lipophilicity

Key Differences in Structure and Function

Core Heterocycle: The target compound retains a simple piperidine ring, whereas donepezil incorporates a fused indanone-piperidine system, enhancing its acetylcholinesterase binding . Memantine replaces the piperidine with an adamantane moiety, optimizing its NMDA receptor affinity .

Benzydamine’s benzyl group improves membrane permeability but reduces solubility .

Salt Form :

  • The dihydrochloride salt of the target compound ensures higher aqueous solubility than freebase analogues (e.g., dosulepin hydrochloride ’s salt form improves bioavailability ).

Pharmacological and Industrial Relevance

  • Synthetic Utility : Its simple structure makes it a versatile precursor for piperidine-based drug candidates, contrasting with complex tricyclics like dosulepin .

Biological Activity

3,5-Dimethylpiperidin-4-amine;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on diverse research findings.

This compound has the molecular formula C7_{7}H16_{16}Cl2_{2}N and a molecular weight of approximately 164.68 g/mol. The compound is typically synthesized through the hydrogenation of 3,5-dimethylpyridine using palladium on carbon (Pd/C) as a catalyst under high-pressure conditions. This method ensures high yield and purity, often followed by crystallization for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activities. The exact pathways involved depend on the context of use, which can vary across different studies .

Pharmacological Effects

Research indicates that compounds with similar piperidine structures exhibit various pharmacological effects:

  • Anticancer Activity : Some piperidine derivatives have shown selective toxicity against malignant cells while being less toxic to non-malignant cells. For instance, studies on related compounds demonstrated significant cytotoxicity against human tumor cell lines such as HL-60 (promyelocytic leukemia) and HSC-2 (squamous cell carcinoma) .
  • Neuropharmacological Potential : The incorporation of piperidine moieties into drug designs has been linked to improved brain exposure and dual inhibitory effects on enzymes relevant to neurodegenerative diseases. For example, modifications to enhance the binding affinity to acetylcholinesterase (AChE) have been explored .

Interaction Studies

Interaction studies involving this compound are critical for understanding its therapeutic potential and safety profile. These studies focus on its ability to interact with biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways .

Case Studies

  • In Vivo Studies : A study exploring the pharmacokinetic properties of piperidine derivatives indicated that modifications could enhance their stability and efficacy in vivo. For example, fluorination of certain positions in the piperidine ring improved microsomal stability, thereby increasing the potential for therapeutic applications .
  • Cytotoxic Evaluations : In cytotoxicity screening involving various human tumor cell lines, certain piperidine derivatives demonstrated significant activity against leukemia cells while showing lower toxicity towards non-malignant cells. This selectivity underscores the potential for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other piperidine derivatives is useful:

Compound NameBiological ActivitySelectivity Index (SI)
3,5-Dimethylpiperidin-4-amine Potential neuropharmacological effectsTBD
Piperidine Derivative A Anticancer activity against HL-60High
Piperidine Derivative B Neuroprotective effects in Alzheimer modelsModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-Dimethylpiperidin-4-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of appropriately substituted pyridine precursors. For example, halogenated intermediates (e.g., 3,5-dichloropyridin-4-amine analogs) can undergo alkylation or amination under controlled conditions . Tertiary amine bases like N-methylpiperidine may reduce racemization during intermediate steps . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in polar solvents (e.g., ethanol), followed by crystallization .

Q. Which analytical techniques are critical for confirming the purity and structure of 3,5-Dimethylpiperidin-4-amine dihydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR validate substituent positions and salt formation (e.g., amine proton shifts at ~8–10 ppm for HCl salts) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated m/z for C7_7H16_{16}N2_2·2HCl: 195.1 [M-Cl]+^+) .
  • Elemental Analysis : Matches theoretical C, H, N, and Cl content (±0.4% tolerance) .
  • Melting Point : Sharp melting range (e.g., 159–161°C for analogs like 3,5-dichloropyridin-4-amine) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for 3,5-Dimethylpiperidin-4-amine dihydrochloride?

  • Methodological Answer : Discrepancies in splitting patterns or integration ratios may arise from dynamic puckering of the piperidine ring. Use variable-temperature NMR to assess conformational mobility . For ambiguous peaks, employ 2D techniques (COSY, HSQC) to assign coupling pathways. Cross-validate with computational models (e.g., density functional theory [DFT] for predicted chemical shifts) .

Q. What strategies optimize dihydrochloride salt formation during synthesis?

  • Methodological Answer :

  • Stoichiometry : Use a 1:2 molar ratio of freebase amine to HCl. Excess HCl can hydrolyze sensitive functional groups.
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, dioxane) enhance salt solubility and crystallization .
  • Crystallization Monitoring : Track pH during HCl addition (target pH < 2 for complete protonation) . Use TLC or in-situ IR to confirm reaction progress.

Q. How to analyze ring puckering conformations in 3,5-Dimethylpiperidin-4-amine dihydrochloride using crystallographic data?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Using software like SHELXL, refine X-ray diffraction data to calculate puckering amplitude (qq) and phase angle (θ\theta) . For example, a chair conformation in piperidine derivatives typically shows q=0.60.8q = 0.6–0.8 Å and θ180\theta \approx 180^\circ . Compare with computational models (e.g., molecular dynamics simulations) to assess energy barriers for ring inversion.

Q. What experimental designs mitigate byproduct formation in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Isolation : Purify halogenated precursors (e.g., 3,5-dichloropyridin-4-amine) via column chromatography to remove residual alkylating agents .
  • Reaction Quenching : Add scavengers (e.g., zinc dust) to neutralize excess HCl post-salt formation, reducing side reactions .
  • Design of Experiments (DoE) : Optimize temperature, solvent, and catalyst ratios using factorial designs to minimize competing pathways .

Application-Focused Questions

Q. How is 3,5-Dimethylpiperidin-4-amine dihydrochloride utilized as a building block in medicinal chemistry?

  • Methodological Answer : Its rigid piperidine core serves as a scaffold for designing LSD1 inhibitors (e.g., bomedemstat dihydrochloride) or antimicrobial agents. Functionalize the amine group via sulfonylation or acylation to enhance target binding . For biological assays, ensure salt dissociation in buffered solutions (pH 7.4) to evaluate freebase activity .

Q. What chromatographic methods ensure quality control during large-scale synthesis?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to separate dihydrochloride salts from unreacted precursors. For volatile impurities, GC-FID with a DB-5MS column provides higher sensitivity . Validate methods per ICH guidelines (linearity: R2^2 > 0.995; LOD: ≤0.1% w/w) .

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